molecular formula C8H15NO4S B1400940 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid CAS No. 1316226-98-8

1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid

Cat. No.: B1400940
CAS No.: 1316226-98-8
M. Wt: 221.28 g/mol
InChI Key: PZKHWAZDXGQTQX-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

The synthesis of 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid involves several steps, typically starting with the formation of the piperidine ring. Common synthetic routes include cyclization reactions and multicomponent reactions. Industrial production methods often utilize cost-effective and scalable processes to ensure high yield and purity .

Chemical Reactions Analysis

1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Biological Activity

1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid (also referred to as 1-(Methylsulfonyl)piperidine-3-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H15NO4SC_8H_{15}NO_4S and a molecular weight of approximately 207.25 g/mol. It features a piperidine ring substituted with a methylsulfonyl group and a carboxylic acid group, which are crucial for its biological activity.

Property Value
Molecular FormulaC8H15NO4S
Molecular Weight207.25 g/mol
AppearanceWhite to yellow solid
SolubilitySoluble in polar solvents

The biological activity of this compound is mediated through its interaction with various molecular targets. These interactions can modulate key biological pathways, influencing cellular functions such as proliferation, apoptosis, and migration. Specifically, it may inhibit certain enzymes or receptors involved in cancer progression and other diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling.
  • Receptor Modulation : It may act on muscarinic acetylcholine receptors, influencing pathways related to cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity across various cancer types, including breast, prostate, colon, and ovarian cancers. Its efficacy is attributed to the following:

  • Cytotoxicity : Studies have demonstrated that this compound induces apoptosis in cancer cell lines. For instance, it showed better cytotoxic effects than the reference drug bleomycin in hypopharyngeal tumor cells (FaDu) .
  • Cell Cycle Arrest : The compound affects critical signaling pathways (e.g., STAT-3, NF-κB) that regulate cell cycle progression and apoptosis, leading to inhibited cell migration and increased cell death .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound. Its ability to modulate neuroinflammatory responses may offer therapeutic benefits for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Breast Cancer Cells : A recent study evaluated the antiproliferative effects of various piperidine derivatives, including this compound, showing IC50 values ranging from 19.9 to 75.3 µM against breast cancer cell lines (MDA-MB-231 and MCF-7) .
  • Neuroprotection in Animal Models : In vivo studies have indicated that this compound may protect against neuronal damage induced by oxidative stress, suggesting its potential use in treating neurodegenerative disorders .

Research Applications

The compound serves as an important intermediate in organic synthesis and has applications in drug development due to its diverse pharmacological properties:

  • Medicinal Chemistry : It is utilized in designing new therapeutic agents targeting various diseases.
  • Chemical Synthesis : Its unique structure allows for the creation of novel piperidine derivatives with enhanced biological activity.

Properties

IUPAC Name

3-methyl-1-methylsulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(7(10)11)4-3-5-9(6-8)14(2,12)13/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKHWAZDXGQTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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